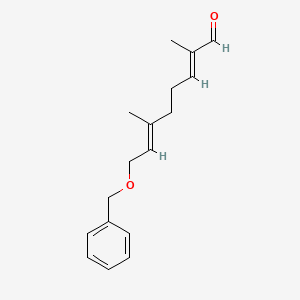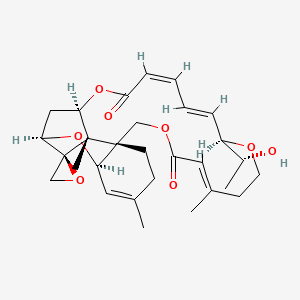
sec-Butyl Cypionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sec-Butyl Cypionate is a chemical compound with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.3 g/mol . It is primarily used in scientific research and has various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sec-Butyl Cypionate typically involves the esterification of sec-butyl alcohol with cypionic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The raw materials, sec-butyl alcohol and cypionic acid, are fed into a reactor where they react in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester product from unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: sec-Butyl Cypionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sec-butyl cypionic acid.
Reduction: It can be reduced to form sec-butyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used.
Major Products:
Oxidation: sec-Butyl cypionic acid.
Reduction: sec-Butyl alcohol.
Substitution: Various esters or ethers depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
sec-Butyl Cypionate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Used as a fragrance ingredient and in the production of specialty chemicals
Wirkmechanismus
The mechanism of action of sec-Butyl Cypionate involves its interaction with specific molecular targets and pathways. It acts as an ester, participating in esterification and hydrolysis reactions. The compound can be hydrolyzed by esterases to release sec-butyl alcohol and cypionic acid, which can then participate in further biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
sec-Butyl Acetate: Similar in structure but with an acetate group instead of a cypionate group.
sec-Butyl Alcohol: The alcohol precursor used in the synthesis of sec-Butyl Cypionate.
tert-Butyl Cypionate: A structural isomer with a tertiary butyl group instead of a secondary butyl group.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other butyl esters. Its ability to undergo various chemical reactions and its applications in different scientific fields make it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
959015-71-5 |
|---|---|
Molekularformel |
C₁₂H₂₂O₂ |
Molekulargewicht |
198.3 |
Synonyme |
Cyclopentanepropanoic Acid 1-Methylpropyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






